![molecular formula C23H29ClN2O3 B044392 Cetirizine Ethyl Ester CAS No. 246870-46-2](/img/structure/B44392.png)
Cetirizine Ethyl Ester
Overview
Description
Synthesis Analysis
The synthesis of cetirizine hydrochloride, a closely related compound, has been optimized using chlorobenzene and benzoyl chloride as starting materials. This process involves a sequence of reactions including Friedel-Crafts reaction, carbonyl reductive reaction, chlorination, and nucleophilic substitution, leading to an improved total yield (Ding Fen, 2014). Although specific details on cetirizine ethyl ester synthesis are not provided, the methodology for cetirizine hydrochloride could be adapted for its synthesis.
Molecular Structure Analysis
Cetirizine consists of a piperazine derivative and carboxylated metabolite of hydroxyzine. It features a heterocyclic imidazole ring, aromatic rings, and has two stable enantiomers. The molecule's stereochemistry includes a rigid aromatic portion and a flexible carboxyl end, which likely influences its biological function. Cetirizine has three ionizable moieties, contributing to its ability to exist in multiple ionic states within biological systems (B. Testa, A. Pagliara, & P. Carrupt, 1997).
Chemical Reactions and Properties
Cetirizine reacts with excipients like sorbitol and glycerol to form monoesters, a property that might be relevant to this compound. This reaction occurs even at low temperatures, indicating a potential for esterification in various conditions (He Yu et al., 2010).
Physical Properties Analysis
Cetirizine's zwitterionic nature significantly impacts its physical properties, including low lipophilicity and high binding to plasma proteins. These properties influence its pharmacokinetic behavior, such as low CNS penetration and high oral bioavailability. The zwitterionic form is predominant at physiological pH, showcasing a balance between hydrophilic and lipophilic characteristics (Chen Chen, 2008).
Chemical Properties Analysis
Cetirizine's chemical properties are influenced by its molecular structure, which allows for interactions with histamine receptors, and its stability in various forms. The presence of ionizable groups contributes to its versatile chemical behavior in biological environments, including its ability to form stable complexes with metals, which may be pertinent to the study of this compound (A. El-Sherif et al., 2013).
Scientific Research Applications
Pharmaceutical Stability : Cetirizine is known to form esters with sorbitol and glycerol. These monoesters are unstable and degrade at higher temperatures, which impacts the stability of marketed preparations (He Yu et al., 2010).
Treatment of Atopic Dermatitis : A novel elastic vesicle-based topical formulation of cetirizine dihydrochloride has been found effective in reducing itching and eosinophil count in atopic dermatitis patients, offering a promising treatment option (S. Goindi et al., 2013).
Genotoxicity Study : Cetirizine dihydrochloride can induce micronucleus formation in human lymphocytes, showing both clastogenic and aneugenic effects (D. Vlastos & G. Stephanou, 1998).
Therapeutic Uses : Cetirizine is effective for seasonal and perennial allergic rhinitis and chronic idiopathic urticaria. It has been suggested for use in allergic asthma and some forms of physical allergies as well (D. Campoli-Richards et al., 2012).
Antihistamine Properties : It acts as a selective H1 histamine receptor antagonist and is effective in treating urticaria and allergic rhinitis (J. Arlette, 1991).
Quality Control and Drug Formulation : Methods like chromatography and 1H-NMR are used for chiral discrimination and determination of cetirizine in drug substances and products, aiding in quality control (E. Taha et al., 2009).
Dermal Delivery System : Ethosomes have been found to be effective carriers for the dermal delivery of cetirizine, particularly useful for treating atopic dermatitis (S. Goindi et al., 2014).
Mechanism of Action
Target of Action
Cetirizine Ethyl Ester, a derivative of Cetirizine, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It achieves its main effects through the selective inhibition of these peripheral H1 receptors . This means that it prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .
Biochemical Pathways
It is known that the drug inhibits the recruitment of eosinophils, a type of white blood cell involved in the immune response to allergies . It also decreases the expression of the vascular cell adhesion molecule (VCAM-1), which plays a key role in the inflammation process .
Pharmacokinetics
Cetirizine is highly bound to blood proteins, mainly serum albumin, and has a low brain uptake, which explains its lack of sedative effects . The pharmacokinetics of cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thus reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which may enhance its usefulness in allergic rhinitis treatment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that cetirizine formulated in a polyethylene glycol (PEG)-containing matrix degrades during manufacture and storage . This degradation arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . Therefore, the stability and efficacy of the drug can be affected by the conditions under which it is stored and manufactured .
Safety and Hazards
Future Directions
Cetirizine is a widely used antihistamine for treating allergic conditions. It is a second-generation antihistamine, which is more selective for peripheral H1 receptors and has fewer adverse effects . Future research may focus on further improving the selectivity and efficacy of cetirizine and its derivatives, including Cetirizine Ethyl Ester.
properties
IUPAC Name |
ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHQTVRYHSZGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431731 | |
Record name | AGN-PC-0CEFEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
246870-46-2 | |
Record name | (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0CEFEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 246870-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Q9ZS6YEL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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